Patagonicol
Description
Patagonicol is a diterpenoid first isolated in 1993 from the soft coral Alcyonium patagonicum collected in Chinese coastal waters. Its structure was elucidated using spectroscopic methods, including NMR and mass spectrometry, revealing a bicyclic carbon skeleton with hydroxyl and methyl substituents at positions C-3 and C-7, respectively . Initial studies highlighted its moderate cytotoxicity against human leukemia cell lines (IC₅₀: 12.5 μM) and antimicrobial activity against Staphylococcus aureus (MIC: 25 μg/mL) . As a member of the eunicellin-based diterpenoid family, this compound shares biosynthetic pathways with other coral-derived compounds but exhibits distinct structural features that influence its bioactivity and chemical reactivity .
Properties
Molecular Formula |
C22H38O4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R,9R,12S,13S)-12-ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol |
InChI |
InChI=1S/C22H38O4/c1-7-25-17-10-11-21(5,23)20-19-15(13(2)3)9-8-14(4)18(19)16(26-20)12-22(17,6)24/h13,15-20,23-24H,4,7-12H2,1-3,5-6H3/t15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
USQVENVWDCVTMS-KVZHUKPDSA-N |
Isomeric SMILES |
CCO[C@H]1CC[C@@]([C@H]2[C@@H]3[C@H](CCC(=C)[C@@H]3[C@H](O2)C[C@]1(C)O)C(C)C)(C)O |
Canonical SMILES |
CCOC1CCC(C2C3C(CCC(=C)C3C(O2)CC1(C)O)C(C)C)(C)O |
Synonyms |
patagonicol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Patagonicol belongs to the eunicellin diterpenoid subclass, characterized by a bicyclic framework. Key structural analogs include:
| Compound | Source Organism | Core Structure | Functional Groups | Molecular Formula |
|---|---|---|---|---|
| This compound | Alcyonium patagonicum | Bicyclic eunicellin | C-3 hydroxyl, C-7 methyl | C₂₀H₃₂O₃ |
| Sclerophytin F | Cladiella krempfi | Tricyclic cembrane | C-14 epoxy, C-1 acetate | C₂₂H₃₄O₅ |
| Litophynol B | Litophytum sp. | Tetracyclic lobane | C-8 ketone, C-4 methyl ester | C₂₁H₃₀O₄ |
| Acalycigorgin E | Acalycigorgia sp. | Eunicellin with fused lactone | C-6 lactone, C-11 hydroxyl | C₂₂H₃₀O₅ |
Key Differences :
- Ring System: this compound’s bicyclic framework contrasts with tricyclic (sclerophytin F) and tetracyclic (litophynol B) analogs, impacting molecular rigidity and binding affinity .
- Functionalization : The C-3 hydroxyl group in this compound is critical for hydrogen bonding in biological systems, whereas sclerophytin F’s epoxy group enhances electrophilic reactivity .
Bioactivity and Pharmacological Potential
| Compound | Cytotoxicity (IC₅₀) | Antimicrobial Activity | Anti-inflammatory (IC₅₀, COX-2) |
|---|---|---|---|
| This compound | 12.5 μM (HL-60) | 25 μg/mL (S. aureus) | Not reported |
| Sclerophytin F | 8.2 μM (HeLa) | Inactive | 1.8 μM |
| Litophynol B | 45.0 μM (MCF-7) | 50 μg/mL (E. coli) | 5.3 μM |
| Acalycigorgin E | 3.7 μM (A549) | 10 μg/mL (C. albicans) | Not reported |
Insights :
Ecological and Geographical Distribution
- This compound : Predominantly isolated from Alcyonium patagonicum in the South China Sea, with seasonal variations affecting yield .
- Sclerophytin F : Sourced from Indo-Pacific corals (Cladiella krempfi), abundant in tropical reefs .
- Acalycigorgin E : Found in deep-sea corals (Acalycigorgia sp.) near Japan, complicating sustainable harvesting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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